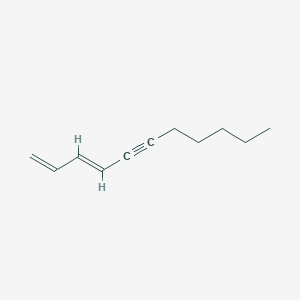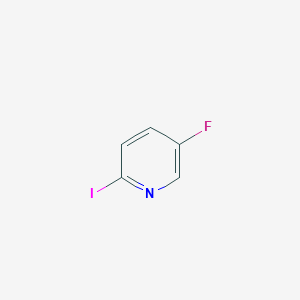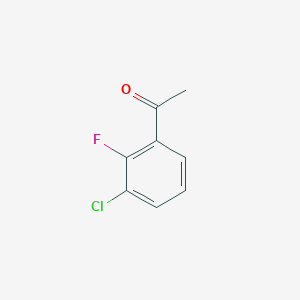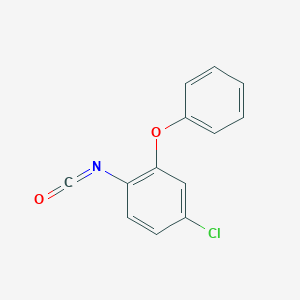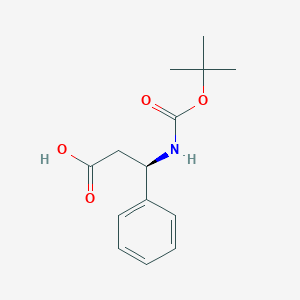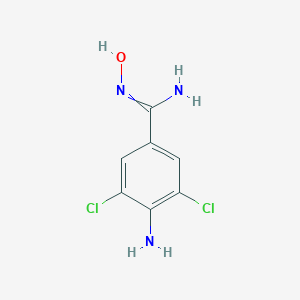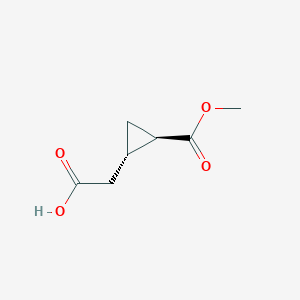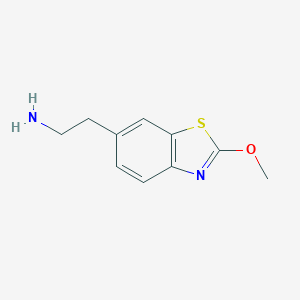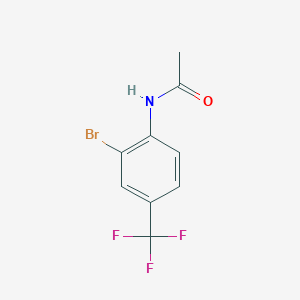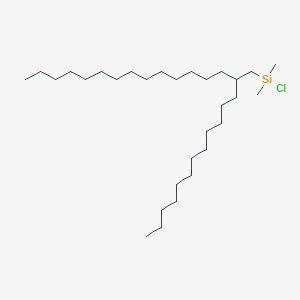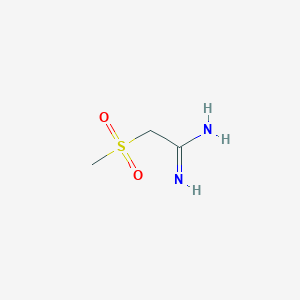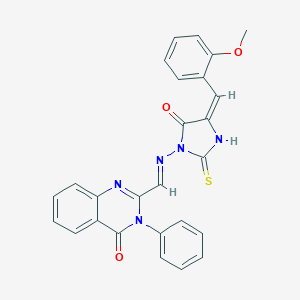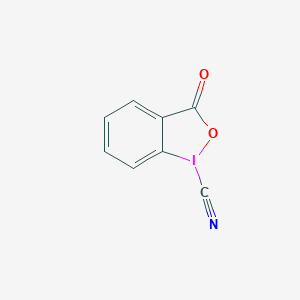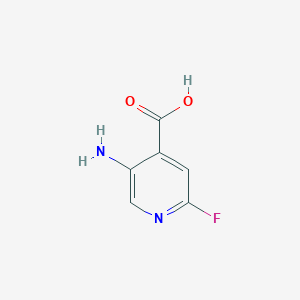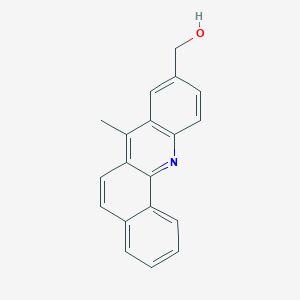
9-Hydroxymethyl-7-methylbenz(c)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroxymethyl-7-methylbenz(c)acridine (HMA) is a synthetic compound that has been extensively studied for its potential use as an anticancer agent. HMA belongs to the benz(acridine) family of compounds, which are known for their ability to intercalate DNA and inhibit topoisomerase activity. HMA has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been widely investigated.
Mecanismo De Acción
9-Hydroxymethyl-7-methylbenz(c)acridine is believed to exert its anticancer effects by intercalating into DNA and inhibiting topoisomerase activity. Topoisomerases are enzymes that are involved in the unwinding and rewinding of DNA during DNA replication and transcription. Inhibition of topoisomerase activity can lead to DNA damage and cell death. 9-Hydroxymethyl-7-methylbenz(c)acridine has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histone proteins. Inhibition of HDACs can lead to changes in gene expression that may contribute to 9-Hydroxymethyl-7-methylbenz(c)acridine's anticancer effects.
Efectos Bioquímicos Y Fisiológicos
9-Hydroxymethyl-7-methylbenz(c)acridine has been shown to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to induce autophagy (the degradation of cellular components). These effects may contribute to 9-Hydroxymethyl-7-methylbenz(c)acridine's ability to inhibit cancer cell growth and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 9-Hydroxymethyl-7-methylbenz(c)acridine is its selectivity for cancer cells, which may reduce the risk of toxicity to normal cells. However, 9-Hydroxymethyl-7-methylbenz(c)acridine has also been shown to have limited solubility in aqueous solutions, which may limit its use in certain experimental settings. In addition, 9-Hydroxymethyl-7-methylbenz(c)acridine has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several potential directions for future research on 9-Hydroxymethyl-7-methylbenz(c)acridine. One area of interest is the development of more efficient synthesis methods for 9-Hydroxymethyl-7-methylbenz(c)acridine and related compounds. Another area of interest is the investigation of 9-Hydroxymethyl-7-methylbenz(c)acridine's potential use in combination with other anticancer agents, such as chemotherapy drugs or immunotherapy agents. Finally, further preclinical studies are needed to evaluate the safety and efficacy of 9-Hydroxymethyl-7-methylbenz(c)acridine in animal models, with the ultimate goal of advancing 9-Hydroxymethyl-7-methylbenz(c)acridine to clinical trials in humans.
Métodos De Síntesis
9-Hydroxymethyl-7-methylbenz(c)acridine can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Friedländer synthesis. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form a heterocyclic ring system. The Friedländer synthesis, on the other hand, involves the condensation of an aromatic aldehyde with a primary amine to form a quinoline ring system. Both methods have been used to synthesize 9-Hydroxymethyl-7-methylbenz(c)acridine, with varying degrees of success.
Aplicaciones Científicas De Investigación
9-Hydroxymethyl-7-methylbenz(c)acridine has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. 9-Hydroxymethyl-7-methylbenz(c)acridine has also been shown to induce apoptosis (programmed cell death) in cancer cells, while having little or no effect on normal cells. These findings suggest that 9-Hydroxymethyl-7-methylbenz(c)acridine may have selective cytotoxicity against cancer cells, making it a promising candidate for further development as an anticancer agent.
Propiedades
Número CAS |
160543-02-2 |
|---|---|
Nombre del producto |
9-Hydroxymethyl-7-methylbenz(c)acridine |
Fórmula molecular |
C19H15NO |
Peso molecular |
273.3 g/mol |
Nombre IUPAC |
(7-methylnaphtho[1,2-b]quinolin-9-yl)methanol |
InChI |
InChI=1S/C19H15NO/c1-12-15-8-7-14-4-2-3-5-16(14)19(15)20-18-9-6-13(11-21)10-17(12)18/h2-10,21H,11H2,1H3 |
Clave InChI |
NHNNUFKPFVKFBH-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C(C=C4)CO |
SMILES canónico |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C(C=C4)CO |
Otros números CAS |
160543-02-2 |
Sinónimos |
9-HYDROXYMETHYL-7-METHYLBENZ[C]ACRIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



